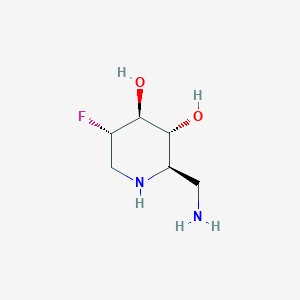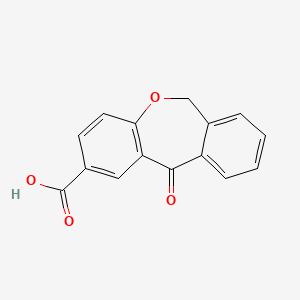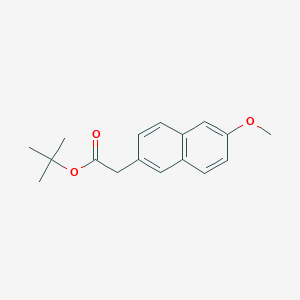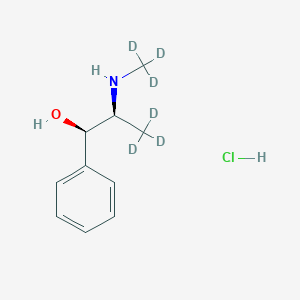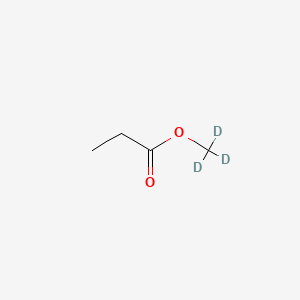
Methyl Tetracosanoate-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Tetracosanoate-D3, also known as methyl lignocerate, is a deuterium-labeled compound with the molecular formula C25H47D3O2. It is a methyl ester of tetracosanoic acid, a long-chain fatty acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl Tetracosanoate-D3 can be synthesized through the esterification of tetracosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl Tetracosanoate-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracosanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Tetracosanoic acid
Reduction: Tetracosanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl Tetracosanoate-D3 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential role in the study of lipid metabolism disorders and the development of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Methyl Tetracosanoate-D3 involves its incorporation into lipid metabolic pathways. As a deuterium-labeled compound, it allows researchers to track its metabolic fate and interactions within biological systems. The molecular targets and pathways involved include fatty acid synthesis, elongation, and degradation processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Behenate: A methyl ester of behenic acid, used in similar applications for its long-chain fatty acid properties.
Methyl Palmitate: A methyl ester of palmitic acid, commonly used in lipid research.
Methyl Stearate: A methyl ester of stearic acid, utilized in various industrial and research applications.
Uniqueness
Methyl Tetracosanoate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis of fatty acid metabolism are required.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
91.12 g/mol |
IUPAC Name |
trideuteriomethyl propanoate |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3/i2D3 |
InChI Key |
RJUFJBKOKNCXHH-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC |
Canonical SMILES |
CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)


![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
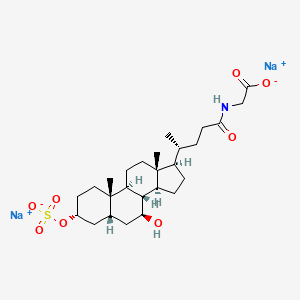
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
